N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
CAS No.: 896357-67-8
Cat. No.: VC6746782
Molecular Formula: C21H17N3OS
Molecular Weight: 359.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896357-67-8 |
|---|---|
| Molecular Formula | C21H17N3OS |
| Molecular Weight | 359.45 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C21H17N3OS/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
| Standard InChI Key | LFKJLDZGSYRYHJ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide (CAS No.: 896346-41-1) is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>17</sub>N<sub>3</sub>OS |
| Molecular Weight | 359.45 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
| SMILES | CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
| InChIKey | AOQGMMIDXIVRQT-UHFFFAOYSA-N |
The compound’s structure integrates a benzimidazole ring (two fused six-membered aromatic rings with two nitrogen atoms) linked via an amide bond to a 3-(methylthio)benzoyl group. This configuration suggests potential for π-π stacking interactions and hydrogen bonding, which are critical for biological target engagement.
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions based on its logP value (~3.2) indicate moderate lipophilicity, favoring membrane permeability. Stability under physiological conditions is uncharacterized, though the methylthio group may confer resistance to oxidative degradation compared to unsubstituted analogs.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a substituted benzaldehyde under acidic conditions yields the benzimidazole core .
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Amide Coupling: Reaction of the benzimidazole-2-phenylamine intermediate with 3-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) forms the final amide bond.
Representative Reaction Scheme:
Analytical Characterization
Key techniques for structural validation include:
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NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of characteristic peaks for the methylthio group (~2.5 ppm for S–CH<sub>3</sub>) and aromatic protons .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 359.45.
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X-ray Crystallography: While no data exist for this compound, related benzimidazole derivatives exhibit planar geometries with bond lengths of 1.312–1.358 Å for C–N bonds in the heterocyclic ring .
Structural and Electronic Features
Molecular Geometry
The benzimidazole moiety adopts a nearly planar conformation, as observed in analogous structures . The methylthio group at the 3-position of the benzamide introduces steric bulk, potentially influencing binding interactions. Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, indicating moderate polarity.
Electronic Effects
The methylthio group acts as an electron-donating substituent via resonance (+R effect), increasing electron density on the benzamide ring. This may enhance interactions with electron-deficient biological targets, such as enzyme active sites .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s sulfonamide-like methylthio group may target carbonic anhydrases (CAs). Recent studies show that benzothiazole-sulfonamides inhibit hCA II and VII isoforms at nanomolar concentrations . Hypothetically, this compound could bind to the zinc-containing active site of CAs, disrupting pH regulation in pathological tissues.
Anticancer Activity
Benzimidazoles interfere with tubulin polymerization, a mechanism exploited in cancer therapy. For instance, albendazole (a benzimidazole carbamate) exhibits IC<sub>50</sub> values of 0.1–5 µM against various cancer cell lines. The methylthio group in this compound may enhance lipophilicity, improving tumor penetration.
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